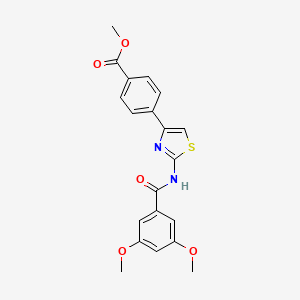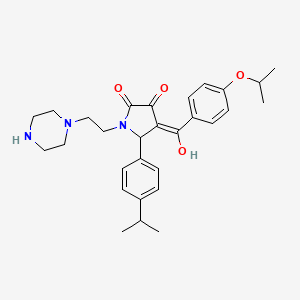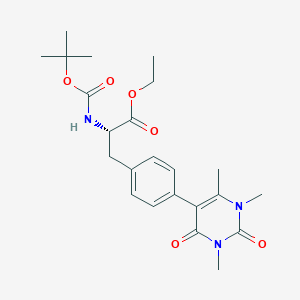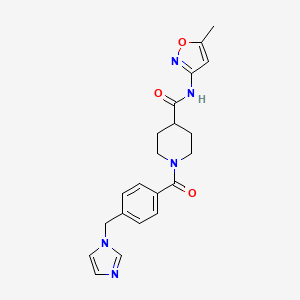
Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate is a complex organic compound featuring a thiazole ring, a benzamido group, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under basic conditions. The resulting thiazole intermediate is then coupled with 3,5-dimethoxybenzoyl chloride to form the benzamido-thiazole derivative. Finally, esterification with methyl 4-bromobenzoate under appropriate conditions yields the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the thiazole synthesis and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The benzamido group can be reduced to an amine under reducing conditions.
Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Substituted benzamido-thiazole derivatives.
科学的研究の応用
Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole rings, such as thiamine (Vitamin B1) and thiabendazole.
Benzamido derivatives: Compounds with similar benzamido groups, such as benzamide and 3,5-dimethoxybenzamide.
Uniqueness
Methyl 4-(2-(3,5-dimethoxybenzamido)thiazol-4-yl)benzoate is unique due to its combination of a thiazole ring, benzamido group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
特性
IUPAC Name |
methyl 4-[2-[(3,5-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-25-15-8-14(9-16(10-15)26-2)18(23)22-20-21-17(11-28-20)12-4-6-13(7-5-12)19(24)27-3/h4-11H,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPDFJIHEIWCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-4-methylbenzenesulfonamide](/img/structure/B2405490.png)
![Spiro[2,4-dihydro-1H-quinoline-3,1'-cyclohexane];hydrochloride](/img/structure/B2405492.png)





![N-[(4-methylphenyl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2405502.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2405507.png)

![3-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)phenol hydrochloride](/img/structure/B2405511.png)

![ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2405513.png)
